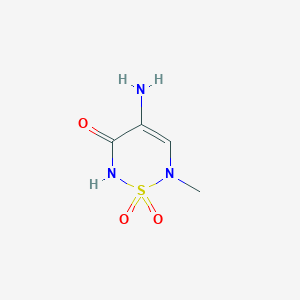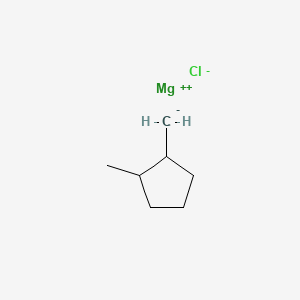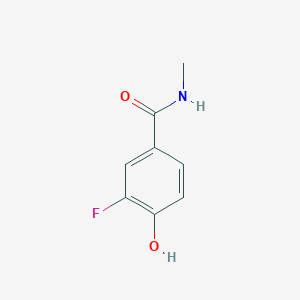![molecular formula C20H42N2OS2 B12597637 N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide CAS No. 639070-60-3](/img/structure/B12597637.png)
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is a chemical compound with the molecular formula C20H42N2OS2 It is known for its unique structure, which includes a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide involves its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the disulfide bond can undergo redox reactions, making it useful in redox biology and biochemistry. The propanamide backbone provides structural stability and allows for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]acrylamide: Similar in structure but contains an acrylamide group instead of a dodecyldisulfanyl group.
3-(Dimethylamino)-1-propylamine: Lacks the disulfide and amide functionalities.
3-Dimethylaminopropyl ethyl carbonate: Contains an ethyl carbonate group instead of a dodecyldisulfanyl group.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is unique due to its combination of a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
639070-60-3 |
|---|---|
Molekularformel |
C20H42N2OS2 |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide |
InChI |
InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
BBUMECRBXTXDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)


![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)

![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)


![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

